molecular formula C4H11N<br>C4H11N<br>(C2H5)2NH B046881 Diethylamine CAS No. 109-89-7

Diethylamine

Cat. No.: B046881
CAS No.: 109-89-7
M. Wt: 73.14 g/mol
InChI Key: HPNMFZURTQLUMO-UHFFFAOYSA-N
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Description

Diethylamine is an organic compound with the chemical formula (CH₃CH₂)₂NH. It is a secondary amine and appears as a colorless liquid with a strong ammonia-like odor. This compound is flammable and weakly alkaline, and it is miscible with most solvents . It is commonly used in various industrial applications due to its chemical properties.

Mechanism of Action

Target of Action

Diethylamine is a secondary amine . It is often used in the production of other compounds, such as the non-steroidal anti-inflammatory drug (NSAID) Diclofenac . In the context of Diclofenac, the primary targets of action are the enzymes cyclooxygenase-1 and -2 (COX-1 and COX-2) . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .

Mode of Action

The mode of action of this compound, when used in the production of Diclofenac, involves the inhibition of COX-1 and COX-2 . This inhibition reduces the production of PGs, thereby reducing inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound, in the context of Diclofenac, is the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, the production of PGs is reduced, which in turn reduces inflammation and pain .

Pharmacokinetics

The pharmacokinetics of this compound, when used in the production of Diclofenac, involves rapid absorption and distribution in the body . The drug is metabolized primarily in the liver by enzymes such as CYP2C9, CYP2C8, and CYP3A4 . The drug is excreted through both the bile and urine .

Result of Action

The result of this compound’s action, in the context of Diclofenac, is a reduction in inflammation and pain . This is achieved through the inhibition of COX-1 and COX-2, which reduces the production of PGs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the absorption, distribution, metabolism, and excretion of the drug . Additionally, factors such as pH and temperature can influence the stability and efficacy of the drug .

Biochemical Analysis

Biochemical Properties

Diethylamine participates in various biochemical reactions. It has been extensively used in chemical synthesis due to its availability and its liquid state at room temperature . It participates in Mannich reactions, which involve the installation of diethylaminomethyl substituents .

Cellular Effects

It has been observed that this compound has antimicrobial properties against Escherichia coli This suggests that this compound may interact with certain cellular processes in bacteria, potentially influencing cell function

Molecular Mechanism

The exact molecular mechanism of this compound is not well-known. It is known that this compound can react with other compounds to form new substances. For example, it reacts with trimethylsilyl chloride to form a silylamide

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to undergo a color change over time when used as an additive in mobile phases . This suggests that this compound may be subject to degradation or other chemical changes over time.

Dosage Effects in Animal Models

In animal models, this compound has been shown to have analgesic properties . The analgesic effects were observed at dosages ranging from 30-120 mg/kg body weight

Metabolic Pathways

The metabolic pathways of this compound involve its conversion to other compounds. For example, this compound is metabolized to 2-oxo-3-hydroxy-LSD (O-H-LSD) and N-desmethyl-LSD (nor-LSD) by cytochrome P450 complex liver enzymes .

Transport and Distribution

Given its miscibility with most solvents , it is plausible that this compound could diffuse across cell membranes and distribute throughout the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylamine can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is produced on a large scale using the alumina-catalyzed reaction method. The annual production of this compound, along with ethylamine and triethylamine, was estimated to be around 80,000,000 kg in 2000 .

Chemical Reactions Analysis

Diethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Alkyl Halides: Used in alkylation reactions to form tertiary amines.

    Formaldehyde and Secondary Amines: Used in Mannich reactions to form aminomethyl derivatives.

Major Products Formed:

    Tertiary Amines: Formed through alkylation.

    Diethylaminomethyl Substituents: Formed through Mannich reactions.

Comparison with Similar Compounds

Diethylamine can be compared with other similar compounds, such as:

    Ethylamine: A primary amine with one ethyl group attached to the nitrogen atom.

    Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.

    Triethylamine: A tertiary amine with three ethyl groups attached to the nitrogen atom.

Uniqueness of this compound:

By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.

Properties

IUPAC Name

N-ethylethanamine
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InChI

InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3
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InChI Key

HPNMFZURTQLUMO-UHFFFAOYSA-N
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Canonical SMILES

CCNCC
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Molecular Formula

C4H11N, Array, (C2H5)2NH
Record name DIETHYLAMINE
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Related CAS

14999-74-7 (perchlorate), 20726-63-0 (acetate), 26292-53-5 (sulfate), 6274-12-0 (hydrobromide), 660-68-4 (hydrochloride), 68109-72-8 (phosphate[1:1])
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DSSTOX Substance ID

DTXSID6021909
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Molecular Weight

73.14 g/mol
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Physical Description

Diethylamine appears as a clear colorless liquid with an ammonia-like odor. Density 5.9 lb / gal. Flash point -15 °F. A respiratory irritant. Corrosive to the eyes and skin. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Liquid, Colorless liquid with a fishy, ammonia-like odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a fishy, ammonia-like odor.
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Boiling Point

131.9 °F at 760 mmHg (NTP, 1992), 55.5 °C, 55.00 to 58.00 °C. @ 760.00 mm Hg, 132 °F
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Flash Point

-20 °F (NTP, 1992), -20 °F, -22.99 °C (-9.38 °F) - closed cup, < -26 °C, closed cup, 5 °F open cup, Less than - 17.8 °C closed cup, -28 °C c.c., -15 °F
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Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), In water, infinitely soluble /1X10+6 mg/L/ at 25 °C, Miscible with water, alcohol, Soluble in ether and carbon tetrachloride, Miscible with most organic solvents, For more Solubility (Complete) data for DIETHYLAMINE (6 total), please visit the HSDB record page., Solubility in water: miscible, Miscible
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Density

0.708 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7056 g/cu cm at 20 °C, Critical density: 0.246 g/cc, Saturated liquid density: 44.090 lb/cu ft; liquid heat capacity: 0.601 Btu/lb-F; liquid thermal conductivity: 0.850 Btu-inch/hr-sq ft-F; saturated vapor pressure: 3.933 lb/sq in; saturated vapor density: 0.05059 lb/cu ft (all at 70 °F), Relative density (water = 1): 0.7, 0.71
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Vapor Density

2.53 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.52 (Air = 1), Relative vapor density (air = 1): 2.5, 2.53
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Vapor Pressure

195 mmHg at 68 °F ; 200 mmHg at 70 °F (NTP, 1992), 237.0 [mmHg], 237 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 25.9, 192 mmHg
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Color/Form

Colorless liquid

CAS No.

109-89-7, 71247-25-1
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Melting Point

-58 °F (NTP, 1992), -50 °C, -58 °F
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Synthesis routes and methods I

Procedure details

The diethylamine salt of atorvastatin (Form B) was synthesized by preparing a stock solution of the free acid of atorvastatin (U.S. Pat. No. 5,273,995) in acetonitrile (1 g in 40 mL of ACN). A solution of diethylamine was prepared by dissolving 132.33 mg (1.0 equivalents) in acetonitrile (20 mL). The stock solution of atorvastatin free acid was added to the counterion solution with stirring. Over time, an additional 40 mL of acetonitrile was added to prevent the formation of a gel. After 5 days of stirring at ambient temperature, the solids were isolated by vacuum filtration using a Buchner funnel fitted with a paper filter (#2 Whatman). The solids were rinsed with acetonitrile (75 mL) to afford atorvastatin diethylamine Form B. Note that this procedure is the same as above except that the sample was not oven dried.
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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40 mL
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20 mL
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Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

The diethylamine salt of atorvastatin (Form A) was synthesized by preparing a stock solution of the free acid of atorvastatin (U.S. Pat. No. 5,273,995) in acetonitrile (1 g in 40 mL of ACN). A solution of diethylamine was prepared by dissolving 132.33 mg (1.0 equivalents) in acetonitrile (20 mL). The stock solution of atorvastatin free acid was added to the counterion solution with stirring. Over time, an additional 40 mL of acetonitrile was added to prevent the formation of a gel. After 5 days of stirring at ambient temperature, the solids were isolated by vacuum filtration using a Buchner funnel fitted with a paper filter (#2 Whatman). The solids were rinsed with acetonitrile (75 mL), and placed in a 25° C. oven under nitrogen to dry overnight to afford atorvastatin diethylamine Form A.
Quantity
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40 mL
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Quantity
20 mL
Type
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Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Following the procedure of Example 32, only substituting respectively for 3,6-bis(4-chlorobutyryl)-N-ethylcarbazole and dimethylamine the appropriate molar equivalent amount of 3,6-bis(5-chlorovaleryl)-N-methylcarbazole, prepared from N-methylcarbazole and 5-chlorovaleryl chloride, and an excess of diethylamine, 3,6-bis(5-diethylaminovaleryl)-N-methylcarbazole is obtained.
Quantity
0 (± 1) mol
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Name
3,6-bis(5-chlorovaleryl)-N-methylcarbazole
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

To a mixture of (3R,5R & 3S,5S)-3-azido-5-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one (6.14 g, 18.4 mmol) and di-tert-butyl dicarbonate (4.81 g, 22.0 mmol) in EtOH (160 mL) was added 10% palladium on carbon (0.98 g, 0.92 mmol) and the resulting mixture was stirred vigorously under an atmosphere of hydrogen (ca. 1 atm) for 18 h. The reaction mixture was filtered through a pad of Celite®, washing with EtOH, and the filtrate was concentrated in vacuo to give a crude solid. The crude product was purified by silica gel chromatography, eluting with a gradient of CH2Cl2:EtOAc—100:0 to 60:40, to give the racemic product. Separation of the enantiomers was achieved by HPLC on a ChiralPak® AD colunm, eluting with EtOH:hexanes:Et2NH—60:40:0.04, to give tert-butyl[(3R,5R)-5-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]carbamate as the first major peak, and tert-butyl[(3S,5S)-5-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]carbamate, the title compound, as the second major peak. MS: m/z=431.0 (M+Na).
Name
3-azido-5-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
4.81 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To a mixture of (3R,5R & 3S,5S)-3-azido-5-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one (6.14 g, 18.4 mmol) and di-tert-butyl dicarbonate (4.81 g, 22.0 mmol) in EtOH (160 mL) was added 10% palladium on carbon (0.98 g, 0.92 mmol) and the resulting mixture was stirred vigorously under an atmosphere of hydrogen (ca. 1 atm) for 18 h. The reaction mixture was filtered through a pad of Celite®, washing with EtOH, and the filtrate was concentrated in vacuo to give a crude solid. The crude product was purified by silica gel chromatography, eluting with a gradient of CH2Cl2:EtOAc—100:0 to 60:40, to give the racemic product. Separation of the enantiomers was achieved by HPLC on a Chiralcel® AD column, eluting with EtOH:hexanes:Et2NH—60:40:0.04, to give tert-butyl [(3R,5R)-5-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]carbamate as the first major peak, and tert-butyl [(3S,5S)-5-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]carbamate, the title compound, as the second major peak. MS: m/z=431.0 (M+Na).
Name
3-azido-5-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
4.81 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethylamine
Reactant of Route 2
Diethylamine
Reactant of Route 3
Diethylamine
Reactant of Route 4
Diethylamine
Reactant of Route 5
Diethylamine
Reactant of Route 6
Diethylamine

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